molecular formula C13H12N2Na2O14S2 B606409 Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester CAS No. 881415-72-1

Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester

Cat. No.: B606409
CAS No.: 881415-72-1
M. Wt: 530.34
InChI Key: SKHSNDYBYHGHSQ-UHFFFAOYSA-M
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Description

Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester is a water-soluble crosslinker commonly used in chemical biology and proteomics research. It is a derivative of glutaric acid and is utilized to covalently link proteins and other biomolecules.

Preparation Methods

The synthesis of glutaric acid bis[3-(sodiosulfo)succinimidyl] ester involves the reaction of glutaric acid with 3-(sodiosulfo)succinimide. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines, to form stable amide bonds.

    Hydrolysis: In aqueous conditions, it can hydrolyze to release glutaric acid and 3-(sodiosulfo)succinimide.

    Crosslinking Reactions: It is used to crosslink proteins and other biomolecules through covalent bonding.

Common reagents used in these reactions include amines, water, and other nucleophiles. The major products formed from these reactions are amide-linked biomolecules and hydrolyzed byproducts.

Scientific Research Applications

Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules.

    Biology: Employed in proteomics research to study protein-protein interactions.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and bioconjugates.

Mechanism of Action

The compound exerts its effects by forming covalent bonds with target molecules, such as proteins. The ester groups react with nucleophilic sites on the target molecules, leading to the formation of stable amide bonds. This crosslinking mechanism is crucial for studying molecular interactions and developing bioconjugates.

Comparison with Similar Compounds

Similar compounds to glutaric acid bis[3-(sodiosulfo)succinimidyl] ester include:

  • Glutaric acid bis[3-(sulfosuccinimidyl)ester]
  • Glutaric acid bis[3-(sulfosuccinimidyl)propionate]

Compared to these compounds, this compound is unique due to its water solubility and ability to form stable covalent bonds with a wide range of biomolecules.

Properties

CAS No.

881415-72-1

Molecular Formula

C13H12N2Na2O14S2

Molecular Weight

530.34

IUPAC Name

disodium;1-[5-(2,5-dioxopyrrolidin-4-id-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate;sulfur trioxide

InChI

InChI=1S/C13H13N2O11S.2Na.O3S/c16-8-4-5-9(17)14(8)25-11(19)2-1-3-12(20)26-15-10(18)6-7(13(15)21)27(22,23)24;;;1-4(2)3/h4,7H,1-3,5-6H2,(H,22,23,24);;;/q-1;2*+1;/p-1

InChI Key

SKHSNDYBYHGHSQ-UHFFFAOYSA-M

SMILES

C1[CH-]C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].O=S(=O)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>90% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BS2G Crosslinker

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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